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molecular formula C11H14BrNO B7512971 N-(1-(4-bromophenyl)propan-2-yl)acetamide

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Cat. No. B7512971
M. Wt: 256.14 g/mol
InChI Key: IYEIENBACDGTPA-UHFFFAOYSA-N
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Patent
US08623860B2

Procedure details

17.0 mL (179.7 mmol) acetic anhydride are added to a mixture of 24.2 g (113 mmol) 1-(4-bromophenyl)propane-2-amine and 20 mL AcOH and the reaction mixture is stirred at r.t. over night. The solvent is evaporated in vacuo, and the residue partitonated between TBME and a saturated aq. NaHCO3 solution. The layers are separated and the organic layer is washed with water, dried with Na2SO4, filtered and the solvent is removed in vacuo. The crude product is triturated with DIPE.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
1-(4-bromophenyl)propane-2-amine
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]([NH2:18])[CH3:17])=[CH:11][CH:10]=1>CC(O)=O>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH:16]([NH:18][C:5](=[O:7])[CH3:6])[CH3:17])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
1-(4-bromophenyl)propane-2-amine
Quantity
24.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is triturated with DIPE

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)CC(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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